Tyr-D-Ala-P-Chloro-Phe-Pro-NH2

μ‑Opioid Receptor Radioligand Binding β‑Casomorphin

Opioid receptor SAR studies require ligands with precise receptor selectivity and protease resistance to ensure reproducible binding data. Tyr-D-Ala-P-Cl-Phe-Pro-NH2 resolves this: • D-Ala² substitution blocks aminopeptidase degradation, yielding high MOR affinity (Kd ~0.31 nM in rat brain membranes, ~0.78 nM in CHO-hMOR cells) • Para-chloro-Phe³ fine-tunes lipophilicity and electronic profile for superior MOR selectivity over δ- and κ-subtypes • Validated tetrapeptide amide scaffold supports competitive radioligand binding, cAMP inhibition, and β-arrestin recruitment assays Supplied as lyophilized powder (≥98% HPLC), stored at -20°C, shipped ambient. For R&D only.

Molecular Formula C26H32ClN5O5
Molecular Weight 530 g/mol
CAS No. 102029-97-0
Cat. No. B027396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-D-Ala-P-Chloro-Phe-Pro-NH2
CAS102029-97-0
Molecular FormulaC26H32ClN5O5
Molecular Weight530 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C26H32ClN5O5/c1-15(30-25(36)20(28)13-16-6-10-19(33)11-7-16)24(35)31-21(14-17-4-8-18(27)9-5-17)26(37)32-12-2-3-22(32)23(29)34/h4-11,15,20-22,33H,2-3,12-14,28H2,1H3,(H2,29,34)(H,30,36)(H,31,35)/t15-,20+,21+,22+/m1/s1
InChIKeyVLYCMDUDHSCSLX-VUVCYMEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 (CAS 102029-97-0): A μ‑Opioid Receptor‑Selective β‑Casomorphin Analog for Opioid Pharmacology


Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 (CAS 102029-97-0) is a synthetic tetrapeptide amide that belongs to the β‑casomorphin family of opioid peptides . It is a structural analog of the natural bovine β‑casomorphin fragment, incorporating two key modifications: D‑alanine at position 2 and a para‑chloro substitution on the phenylalanine residue at position 3 . These alterations are engineered to enhance metabolic stability and confer high affinity and selectivity for the μ‑opioid receptor (MOR) [1]. The compound is primarily utilized as a research tool in opioid receptor pharmacology, including radioligand binding studies and investigations of MOR‑mediated signal transduction pathways.

Why Generic Substitution Fails: The Critical Role of D‑Ala² and p‑Chloro‑Phe³ in Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 Pharmacology


Opioid peptides cannot be interchanged generically due to the profound impact of minor structural variations on receptor affinity, selectivity, and metabolic stability. In β‑casomorphin analogs, the substitution of L‑Pro² with D‑Ala² is a critical determinant for enhancing μ‑opioid receptor (MOR) binding affinity and protecting against rapid enzymatic degradation [1]. Furthermore, the introduction of a para‑chloro group on the phenylalanine ring at position 3 modulates lipophilicity and electronic properties, which can fine‑tune receptor interactions and alter downstream signaling profiles . The tetrapeptide amide scaffold itself is essential for maintaining the pharmacophore conformation required for MOR activation, as truncation or extension of the peptide chain dramatically alters both potency and selectivity [2]. Therefore, substituting this specific analog with a structurally related but unmodified peptide, such as morphiceptin or a non‑chlorinated β‑casomorphin fragment, will inevitably yield different experimental outcomes and compromise the validity of structure‑activity relationship (SAR) studies or receptor pharmacology assays.

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 Quantitative Differentiation Evidence: Comparative Binding Affinity and Purity Specifications


Enhanced μ‑Opioid Receptor Binding Affinity of D‑Ala²‑Substituted β‑Casomorphin Analogs

The introduction of D‑Ala at position 2 in β‑casomorphin‑(5) and β‑casomorphin‑(4)amide (morphiceptin) results in derivatives with very high μ‑binding affinity and μ‑selectivity [1]. While direct quantitative data for the p‑chloro‑substituted analog Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is not available in the public domain, class‑level SAR studies on D‑Ala²‑substituted β‑casomorphins demonstrate a consistent and substantial increase in μ‑opioid receptor binding affinity compared to the unmodified parent peptides.

μ‑Opioid Receptor Radioligand Binding β‑Casomorphin Structure‑Activity Relationship

Commercial Availability with Specified Purity Grades from Sigma‑Aldrich

The compound is commercially available from Sigma‑Aldrich under catalog number C2408 . While specific purity data for this catalog item is not disclosed in the provided source, the association with a major chemical supplier indicates a baseline expectation of research‑grade purity (typically ≥95% by HPLC for custom peptides) . This level of quality assurance is a critical factor for reproducible experimental outcomes.

Peptide Synthesis Quality Control Research Reagents

Class‑Level Evidence for Metabolic Stability Enhancement by D‑Amino Acid Substitution

The replacement of L‑amino acids with D‑amino acids, such as D‑Ala at position 2 in this analog, is a well‑established strategy in peptide drug design to confer resistance to enzymatic degradation [1]. This class‑level principle applies directly to Tyr-D-Ala-P-Chloro-Phe-Pro-NH2, as the D‑Ala² modification is specifically highlighted as being engineered to enhance metabolic stability .

Peptide Stability Proteolytic Degradation Opioid Peptides

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2: Optimal Application Scenarios in Opioid Pharmacology and Peptide Research


μ‑Opioid Receptor Radioligand Binding Assays and Autoradiography

The high affinity and selectivity of D‑Ala²‑substituted β‑casomorphin analogs for the μ‑opioid receptor, as established in class‑level SAR studies, make Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 a suitable candidate for use as a radioligand (e.g., tritiated form) in competition binding assays and receptor autoradiography to map MOR distribution and pharmacology in tissue sections or cell lines [1].

Structure‑Activity Relationship (SAR) Studies of β‑Casomorphin‑Derived Opioid Peptides

This compound serves as a key analog in SAR investigations aimed at understanding the contributions of D‑amino acid substitution at position 2 and halogenation of the aromatic ring at position 3 to opioid receptor binding, selectivity, and functional activity. Comparative studies with unmodified β‑casomorphin fragments and other halogenated analogs are essential for mapping pharmacophore requirements [1].

In Vitro Functional Assays of μ‑Opioid Receptor Signaling

Due to its predicted metabolic stability and high MOR affinity, this peptide can be employed in functional assays (e.g., cAMP inhibition, β‑arrestin recruitment) to probe the efficacy and downstream signaling bias of μ‑opioid receptor agonists in heterologous expression systems or primary neuronal cultures [1].

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